
2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate is an organic compound that features a trifluoromethoxy group attached to an ethyl chain, which is further connected to a 4-methylbenzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(trifluoromethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds.
Common Reagents and Conditions
Major Products
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound valuable in drug design.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate primarily involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the sulfonate group is replaced by other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar in structure but contains a benzyloxy group instead of a trifluoromethoxy group.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: Contains a longer ethylene glycol chain with methoxy groups.
Uniqueness
2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced metabolic stability and bioavailability are desired .
Propiedades
Fórmula molecular |
C10H11F3O4S |
|---|---|
Peso molecular |
284.25 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H11F3O4S/c1-8-2-4-9(5-3-8)18(14,15)17-7-6-16-10(11,12)13/h2-5H,6-7H2,1H3 |
Clave InChI |
ITRYXRQJVJPRBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
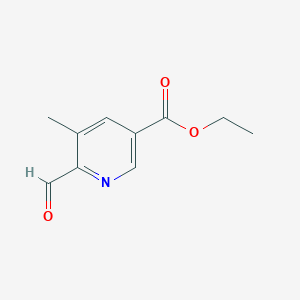
![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)
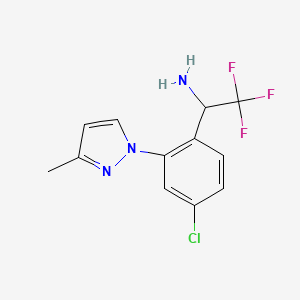


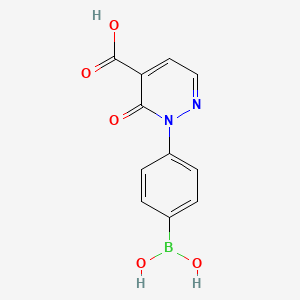
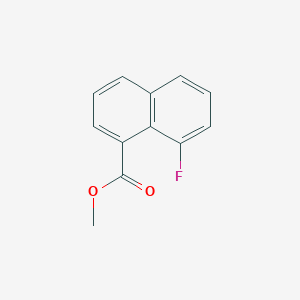
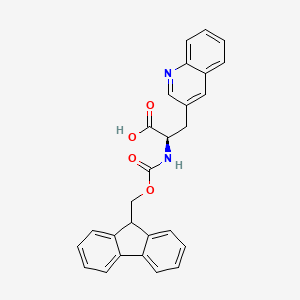
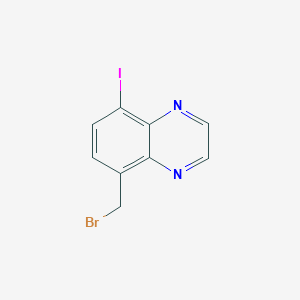
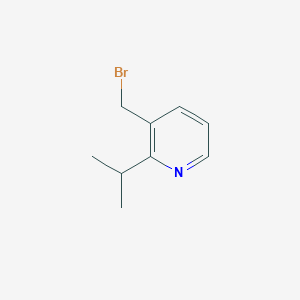
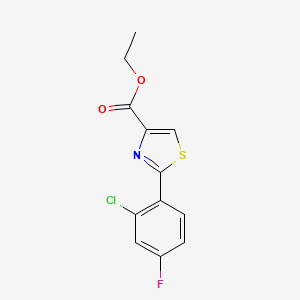

![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)
